
6-Bromo-3-ethyl-1-methylindazole
Overview
Description
6-Bromo-3-ethyl-1-methylindazole is a heterocyclic compound with the molecular formula C10H11BrN2. It features a bromine atom attached to the 6th carbon of the indazole ring, an ethyl group at the 3rd position, and a methyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-ethyl-1-methylindazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-ethyl-1-methylindazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 6th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-ethyl-1-methylindazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indazole derivative .
Scientific Research Applications
Synthesis of 6-Bromo-3-ethyl-1-methylindazole
The synthesis of this compound typically involves several chemical reactions. One notable method includes the reaction of substituted anilines with brominating agents, followed by cyclization to form the indazole ring system. The yield and purity of the synthesized compound are critical for its subsequent applications in biological studies .
Anticancer Activity
Indazole derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that indazole derivatives can effectively inhibit the Akt signaling pathway, which is often dysregulated in cancers .
Antimicrobial Properties
Recent investigations into indazole-containing compounds have revealed significant antimicrobial activity against various pathogens, including bacteria and fungi. The structure of this compound allows it to interact with microbial targets, leading to effective inhibition of growth. In vitro studies have reported that certain derivatives exhibit low minimum inhibitory concentrations (MICs) against strains such as Mycobacterium tuberculosis and Moraxella catarrhalis .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Indazoles have been linked to the modulation of inflammatory pathways, showing potential in treating conditions characterized by excessive inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents at different positions on the indazole ring can significantly affect its potency and selectivity against specific biological targets. For example, modifications at the 3-position have been associated with enhanced anticancer activity .
Case Study: Anticancer Efficacy
A study conducted on a series of indazole derivatives, including this compound, demonstrated potent inhibition of tumor growth in xenograft models of breast cancer resistant to tamoxifen treatment. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with estrogen receptors and modulation of downstream signaling pathways .
Case Study: Antimicrobial Activity
In another investigation, a library of indazole derivatives was screened for antimicrobial activity against Mycobacterium tuberculosis. Among these, this compound exhibited significant inhibitory effects with an MIC value comparable to established antibiotics, highlighting its potential as a lead compound for further development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethyl-1-methylindazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
- 6-Bromo-1-methylindazole
- 3-Ethyl-1-methylindazole
- 6-Bromo-3-methylindazole
Comparison: 6-Bromo-3-ethyl-1-methylindazole is unique due to the specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to 6-Bromo-1-methylindazole, the presence of the ethyl group at the 3rd position enhances its lipophilicity and potentially its biological activity. Similarly, the bromine substitution at the 6th position differentiates it from 3-Ethyl-1-methylindazole, affecting its reactivity and interaction with molecular targets .
Biological Activity
6-Bromo-3-ethyl-1-methylindazole is a heterocyclic compound with notable biological activity, particularly in medicinal chemistry. Its molecular formula is C10H11BrN2, and it features a bromine atom at the 6th position of the indazole ring, an ethyl group at the 3rd position, and a methyl group at the 1st position. This unique structure contributes to its interactions with various biological targets, making it a compound of interest in drug development and biochemical research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom enhances the compound's lipophilicity, which facilitates its penetration into cell membranes and subsequent binding to molecular targets. This interaction can lead to modulation of key biological pathways, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, making it a candidate for anticancer applications.
- Receptor Modulation : It can act on various receptors, potentially influencing signaling pathways related to inflammation and other physiological processes.
Research Findings
Recent studies have explored the biological implications of this compound. Here are some key findings:
- Anticancer Activity : Experimental results indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The compound has shown promise in inhibiting tumor growth by targeting specific oncogenic pathways.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, demonstrating the ability to reduce pro-inflammatory cytokines in vitro.
- Biochemical Assays : In biochemical assays, this compound has been used as a probe to study enzyme interactions, providing insights into its potential as a therapeutic agent.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis via caspase activation |
HeLa | 20 | Inhibition of cell proliferation |
A549 | 25 | Disruption of mitochondrial function |
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with related compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
6-Bromo-1-methylindazole | Bromine at position 6 | Moderate anticancer activity |
3-Ethyl-1-methylindazole | Lacks bromine substitution | Lower lipophilicity |
6-Bromo-3-methylindazole | Different substitution pattern | Enhanced receptor binding |
Q & A
Basic Research Questions
Q. What are the key considerations in optimizing the bromination step during the synthesis of 6-bromo-3-ethyl-1-methylindazole?
- Methodological Answer : Bromination reactions require careful control of stoichiometry, temperature, and catalyst selection. For example, bromine (Br₂) in acetic acid with hydrogen peroxide as an oxidizing agent is a common approach for regioselective bromination of indazole derivatives. Reaction monitoring via TLC or HPLC ensures completion before quenching with ice water to isolate the product . Excess bromine may lead to di-substitution, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane).
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of spectral and elemental analysis ensures structural confirmation:
- ¹H-NMR : Identify substituents (e.g., ethyl group δ ~1.2–1.4 ppm, methyl δ ~2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
- IR Spectroscopy : Detect functional groups (e.g., C-Br stretch ~500–600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS for M+1 or M+ fragments) and bromine isotope patterns .
- Elemental Analysis : Validate purity (>98% via CHN analysis) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For brominated indazoles, storage in amber vials at –20°C in anhydrous DMSO or acetonitrile minimizes hydrolysis. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring quantifies degradation products like de-brominated analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
- Methodological Answer : Systematic SAR involves:
- Substituent Variation : Replace bromine with fluorine or methyl groups to alter electronic effects .
- Scaffold Hybridization : Fuse with benzothiadiazole or imidazole moieties to modulate receptor binding .
- Pharmacophore Mapping : Use X-ray crystallography (e.g., imidazole derivatives in ) to identify critical interactions with targets like kinases or GPCRs.
Q. What computational strategies are effective in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways. For Suzuki-Miyaura coupling, simulate the energy barrier for oxidative addition of Pd(0) to the C-Br bond. Molecular docking (e.g., with AutoDock Vina) evaluates steric hindrance from the ethyl and methyl groups .
Q. How should researchers resolve contradictions in reported biological data for this compound analogs?
- Methodological Answer : Cross-validate findings using:
- Dose-Response Curves : Ensure activity is concentration-dependent and reproducible across cell lines (e.g., compare IC₅₀ values in cancer vs. normal cells) .
- Off-Target Screening : Use kinome profiling or proteomics to rule out non-specific effects .
- Meta-Analysis : Compare purity levels (e.g., >98% vs. <95% in conflicting studies) .
Q. What in-vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Methodological Answer : Prioritize models with metabolic relevance:
- Rodent Studies : Assess oral bioavailability and brain penetration via LC-MS/MS plasma analysis.
- Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track accumulation in target organs .
- CYP450 Inhibition Assays : Identify metabolic pathways to avoid drug-drug interactions .
Q. Key Data from Literature
Properties
IUPAC Name |
6-bromo-3-ethyl-1-methylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-3-9-8-5-4-7(11)6-10(8)13(2)12-9/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMQBIFFMIZONT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=C1C=CC(=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572790 | |
Record name | 6-Bromo-3-ethyl-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215815-09-1 | |
Record name | 6-Bromo-3-ethyl-1-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215815-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-ethyl-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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